

## molecular weight of 5-Chlorobicyclo[2.2.1]hept-2-ene

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Compound of Interest

Compound Name: 5-Chlorobicyclo[2.2.1]hept-2-ene

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An In-Depth Technical Guide to 5-Chlorobicyclo[2.2.1]hept-2-ene

#### Introduction

**5-Chlorobicyclo[2.2.1]hept-2-ene**, also known as 5-chloronorbornene, is a halogenated bicyclic organic compound. Its rigid, strained ring system and the presence of both a double bond and a reactive chlorine atom make it a valuable intermediate in organic synthesis. The bicyclo[2.2.1]heptane framework is a key structural motif found in various natural products and serves as a versatile starting material for the synthesis of complex molecules, including pharmaceuticals and conformationally constrained analogues of bioactive compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications relevant to researchers in chemistry and drug development. The compound exists as two stereoisomers, exo and endo, which can exhibit different reactivity and properties.[2][3]

# **Physicochemical and Computed Properties**

The fundamental properties of **5-Chlorobicyclo**[**2.2.1]hept-2-ene** have been determined through various computational and experimental methods. These quantitative data are crucial for its application in synthetic chemistry and for predicting its behavior in different chemical environments.



Property	Value	Source(s)
Molecular Formula	C7H9Cl	[2][3][4][5]
Molecular Weight	128.60 g/mol 128.599 g/mol	[2][5][6] [3][4]
CAS Number	3721-18-4 (endo) 3721-19-5 (exo)	[3][4]
IUPAC Name	5-chlorobicyclo[2.2.1]hept-2- ene	[2]
Exact Mass	128.0392780 Da	[2][5]
XLogP3-AA (LogP)	2.1	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	0	[2]
Rotatable Bond Count	0	[2]
Topological Polar Surface Area	0 Ų	[2]
Heavy Atom Count	8	[2]

## **Synthesis and Experimental Protocols**

The primary route for synthesizing the bicyclo[2.2.1]hept-2-ene core is the Diels-Alder reaction, a powerful [4+2] cycloaddition. This involves the reaction of cyclopentadiene (a conjugated diene) with a suitable dienophile. For the synthesis of chlorinated derivatives, a chlorosubstituted alkene is used.

# Experimental Protocol: Synthesis of a Related Derivative via Diels-Alder Reaction

While a specific protocol for **5-Chlorobicyclo[2.2.1]hept-2-ene** is not detailed in the provided results, the synthesis of (1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile illustrates the typical methodology.[7][8] This procedure is adaptable for the synthesis of the parent compound by selecting the appropriate chloro-alkene dienophile.







Reaction: Cyclopentadiene + 2-Chloroacrylonitrile  $\rightarrow$  (1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile

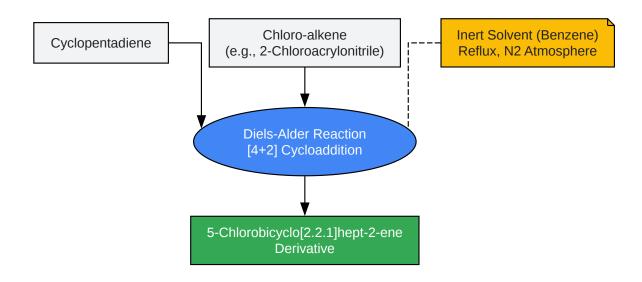
#### Materials:

- Freshly distilled cyclopentadiene
- 2-Chloroacrylonitrile (CH<sub>2</sub>=C(Cl)CN)
- Benzene (or another suitable inert solvent)
- Nitrogen gas supply
- Standard reflux apparatus
- Rotary evaporator

#### Procedure:

- A solution of freshly distilled cyclopentadiene (1.25 molar equivalents) is prepared in benzene in a round-bottom flask equipped with a condenser and a nitrogen inlet.
- 2-Chloroacrylonitrile (1.0 molar equivalent) is added to the stirred solution.[8]
- The reaction mixture is heated to reflux under a nitrogen atmosphere.[8]
- The reaction is monitored for completion using Thin-Layer Chromatography (TLC). The process typically requires several hours (e.g., 36 hours).[8]
- Upon completion, the mixture is cooled to room temperature.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which can be used in subsequent steps or purified further by column chromatography.[8]





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Caption: Diels-Alder synthesis workflow for the bicyclo[2.2.1]hept-2-ene core.

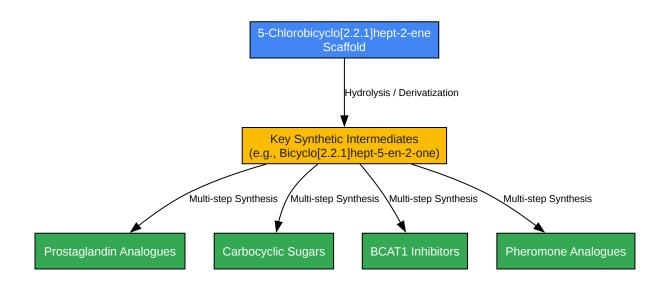
## **Chemical Reactivity and Synthetic Applications**

The utility of **5-Chlorobicyclo[2.2.1]hept-2-ene** as a synthetic intermediate stems from its two reactive sites: the carbon-carbon double bond and the carbon-chlorine bond.

- Addition Reactions: The double bond can undergo various electrophilic addition reactions, allowing for the introduction of new functional groups across the 5- and 6-positions.
- Substitution Reactions: The chlorine atom at the 5-position can be displaced by nucleophiles, enabling the synthesis of a wide range of substituted norbornene derivatives.[9]
- Precursor for Key Intermediates: Chlorinated bicyclo[2.2.1]heptene derivatives are valuable precursors for other key synthetic intermediates. For instance, derivatives can be converted via hydrolysis to bicyclo[2.2.1]hept-5-en-2-one, a crucial building block for synthesizing complex molecules like prostaglandins.[1][10]

This synthetic versatility makes the **5-chlorobicyclo[2.2.1]hept-2-ene** scaffold a cornerstone for accessing highly functionalized cyclopentane-containing structures.





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Caption: Synthetic utility of the **5-chlorobicyclo[2.2.1]hept-2-ene** scaffold.

### **Biological Relevance and Drug Development**

While research on the direct biological activity of **5-Chlorobicyclo[2.2.1]hept-2-ene** is limited, the rigid bicyclic core is of significant interest in medicinal chemistry and drug development.[9] Its structural rigidity allows for the creation of conformationally constrained molecules, which can help improve binding affinity and selectivity for biological targets.

Derivatives of the bicyclo[2.2.1]heptane skeleton have been incorporated into various compounds with potential pharmacological properties. A notable example is the design of y-Aminobutyric Acid (GABA) derivatives containing this bicyclic framework, which have been investigated as inhibitors of branched-chain aminotransferase 1 (BCAT1), a potential target in certain cancers.[7] The use of bicyclo[2.2.1]hept-5-en-2-one and its analogues as starting points for the synthesis of prostaglandins and other bioactive molecules further underscores the importance of this structural class in drug discovery.[1]



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